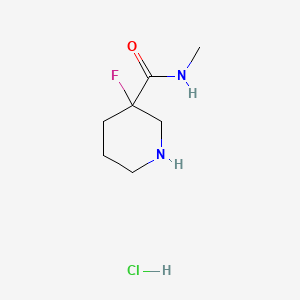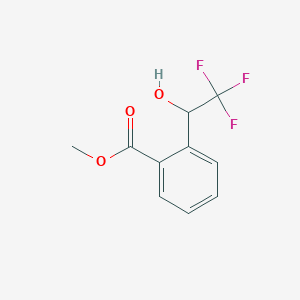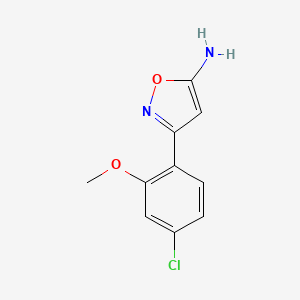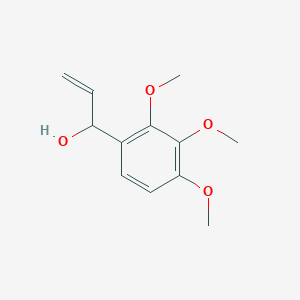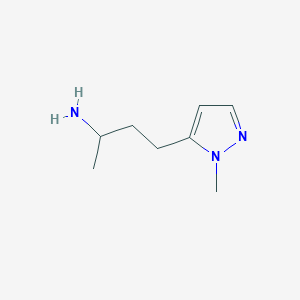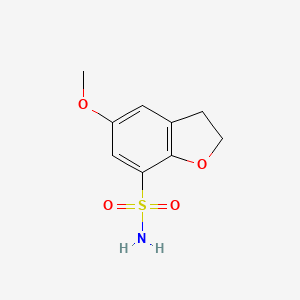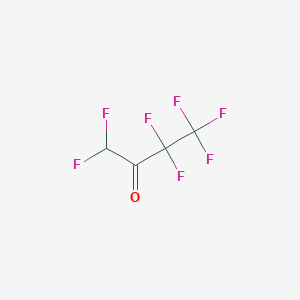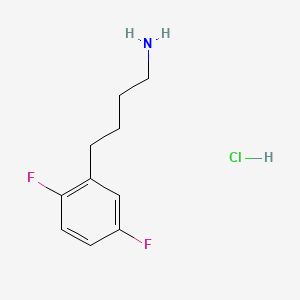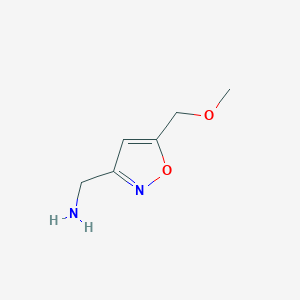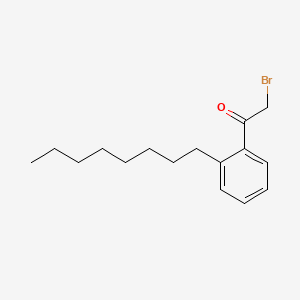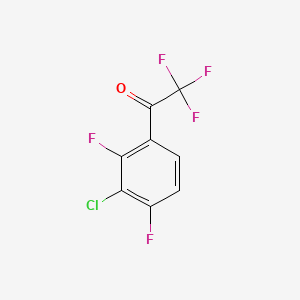
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of chloro, difluoro, and trifluoro groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-2,4-difluorobenzyl alcohol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 3-Chloro-2,4-difluorophenyl)methanol
- 3-Chloro-2,4-difluorobenzylamine
- 2-(3-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the trifluoroethanone group in this compound imparts unique chemical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H2ClF5O |
|---|---|
Poids moléculaire |
244.54 g/mol |
Nom IUPAC |
1-(3-chloro-2,4-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-5-4(10)2-1-3(6(5)11)7(15)8(12,13)14/h1-2H |
Clé InChI |
WFRYDXKMJRCJKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



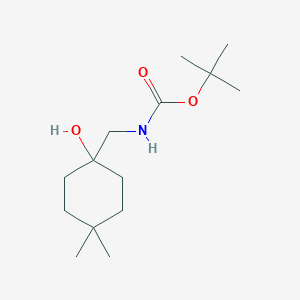
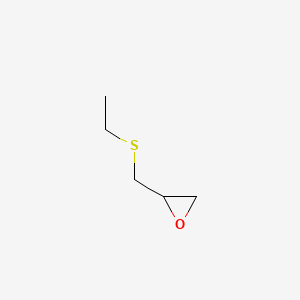
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
